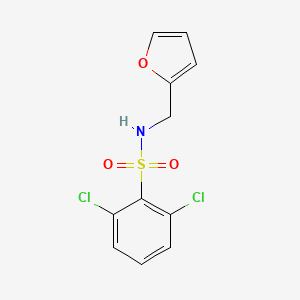

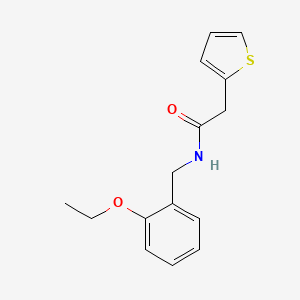

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H9Cl2NO3S and its molecular weight is 306.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide is 304.9680197 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Trisubstituted Piperidines and Indolizidine Alkaloids

2,6-Dichloro-N-(2-furylmethyl)benzenesulfonamide plays a crucial role in the synthesis of trisubstituted piperidines, which are key intermediates in the preparation of complex natural products such as indolizidine alkaloids. Harris and Padwa (2003) detailed a flexible approach utilizing an aza-Achmatowicz oxidation followed by a conjugate addition, enabling the stereoselective formation of these compounds. This methodology facilitated the synthesis of indolizidine alkaloid 223A, showcasing the compound's utility in accessing structurally diverse and biologically significant molecules (Harris & Padwa, 2003).

Inhibition of Carbonic Anhydrase IX

Diamide-based benzenesulfonamides, potentially including derivatives of 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been identified as selective inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. Abdelrahman et al. (2019) synthesized and evaluated a series of these compounds, finding several to be potent inhibitors of CA IX, with implications for antitumor activity. This research highlights the therapeutic potential of such compounds in targeting cancer-related enzymes (Abdelrahman et al., 2019).

Chemical Space Mining and Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derivable from 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, have been employed in solid-phase synthesis to access a variety of privileged scaffolds. Fülöpová and Soural (2015) reviewed strategies utilizing these compounds in chemical transformations, highlighting their versatility in synthetic chemistry and the potential for discovering novel bioactive molecules (Fülöpová & Soural, 2015).

Directed Ortho Metalation

Benzenesulfonamide, as a functional group within 2,6-dichloro-N-(2-furylmethyl)benzenesulfonamide, acts as a powerful Directed Metalation Group (DMG), offering vast synthetic possibilities. Familoni (2002) discussed the directed ortho metalation (DoM) methodology, showcasing the potential of arylsulfonamides in heterocyclic synthesis and various chemical transformations. This demonstrates the compound's utility in facilitating complex synthetic routes and accessing new molecular architectures (Familoni, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(13)11(9)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADQPMMRLBFMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![(1S,5R)-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)

![6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5555744.png)

![1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)

![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)